molecular formula C5H9F3O2 B6178052 (2R,3R)-3-(trifluoromethoxy)butan-2-ol CAS No. 2613299-44-6

(2R,3R)-3-(trifluoromethoxy)butan-2-ol

Cat. No.: B6178052
CAS No.: 2613299-44-6
M. Wt: 158.1
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Description

(2R,3R)-3-(Trifluoromethoxy)butan-2-ol is a chiral secondary alcohol featuring a trifluoromethoxy (-OCF₃) group at the 3-position of the butan-2-ol backbone. The trifluoromethoxy group imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, which are critical in pharmaceutical and agrochemical applications. Its stereochemistry (2R,3R) further influences its biological activity and interaction with enantioselective targets.

Properties

CAS No.

2613299-44-6

Molecular Formula

C5H9F3O2

Molecular Weight

158.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butan-2-ol and trifluoromethoxy reagents.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry.

    Purification: After the reaction, the product is purified using techniques such as distillation or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce different alcohols.

Scientific Research Applications

(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(trifluoromethoxy)butan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it useful in various biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on shared functional groups (e.g., trifluoromethoxy, trifluoromethyl) or structural motifs (e.g., secondary alcohols, boronic acids).

Efinaconazole

  • Structure : (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol .
  • Key Features :
    • Contains a similar (2R,3R)-butan-2-ol backbone but with additional aromatic and heterocyclic substituents.
    • Fluorine atoms enhance antifungal activity by improving membrane permeability and resistance to metabolic degradation.
    • Molecular weight: 348.39 g/mol (vs. ~192.12 g/mol for (2R,3R)-3-(trifluoromethoxy)butan-2-ol, estimated).
  • Applications : Antifungal agent (e.g., treatment of onychomycosis) .

3-(Trifluoromethoxy)phenylboronic Acid

  • Structure : Aromatic boronic acid with a trifluoromethoxy group at the 3-position .
  • Key Features :
    • Boronic acid group enables Suzuki-Miyaura cross-coupling reactions, unlike the alcohol group in the target compound.
    • Purity: >97.0% (HPLC), priced at ¥7,000/g (1g scale) .
    • Trifluoromethoxy group increases electron-withdrawing effects, stabilizing intermediates in synthesis.

3-(Trifluoromethyl)phenylboronic Acid

  • Structure : Aromatic boronic acid with a trifluoromethyl (-CF₃) group at the 3-position .
  • Key Features: Higher purity (>98.0% HPLC) and lower cost (¥4,300/g for 1g) compared to trifluoromethoxy analogs .

4-Phenyl-3-buten-2-ol

  • Structure : Secondary alcohol with a conjugated double bond and phenyl group .
  • Key Features :
    • Lacks fluorine substituents, leading to reduced metabolic stability compared to fluorinated analogs.
    • Regulated by IFRA due to sensitization risks in fragrances, with strict usage limits in cosmetics .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Group Purity (%) Price (¥/g) Applications
This compound C₅H₉F₃O₂ ~192.12 (estimated) -OCF₃, secondary alcohol N/A N/A Pharmaceutical intermediates (hypothetical)
Efinaconazole C₁₈H₂₂F₂N₄O 348.39 Difluorophenyl, triazole >99.95 1.00元/ton Antifungal therapy
3-(Trifluoromethoxy)phenylboronic Acid C₇H₆BF₃O₃ 205.92 -OCF₃, boronic acid >97.0 7,000 Cross-coupling reactions
3-(Trifluoromethyl)phenylboronic Acid C₇H₆BF₃O₂ 189.93 -CF₃, boronic acid >98.0 4,300 Organic synthesis
4-Phenyl-3-buten-2-ol C₁₀H₁₂O 148.20 Allylic alcohol N/A N/A Fragrance ingredient

Key Research Findings

Fluorine Effects: The trifluoromethoxy group in this compound likely enhances its lipophilicity compared to non-fluorinated alcohols (e.g., 4-phenyl-3-buten-2-ol), improving membrane permeability in biological systems .

Stereochemical Influence : The (2R,3R) configuration may confer selectivity in enzyme inhibition, analogous to efinaconazole’s stereospecific antifungal activity .

Synthetic Utility : Trifluoromethoxy-substituted boronic acids (e.g., 3-(trifluoromethoxy)phenylboronic acid) are priced higher than trifluoromethyl analogs, reflecting synthetic challenges in introducing -OCF₃ groups .

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